molecular formula C16H13ClN2O3S B2959109 N-(4-chloro-1,3-benzothiazol-7-yl)-3,4-dimethoxybenzamide CAS No. 941998-37-4

N-(4-chloro-1,3-benzothiazol-7-yl)-3,4-dimethoxybenzamide

Cat. No.: B2959109
CAS No.: 941998-37-4
M. Wt: 348.8
InChI Key: BUANYPNFJGEAJU-UHFFFAOYSA-N
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Description

N-(4-Chloro-1,3-benzothiazol-7-yl)-3,4-dimethoxybenzamide is a chemical compound based on the privileged benzothiazole scaffold, a structure recognized for its diverse and potent biological activities in medicinal chemistry research . This particular derivative is supplied for investigation as a potential small molecule therapeutic agent, with preliminary interest in dual anticancer and anti-inflammatory applications. Research on closely related structural analogs has demonstrated significant suppression of proliferation in human cancer cell lines, including epidermoid carcinoma (A431) and non-small cell lung cancer (A549, H1299) models . The proposed mechanism of action for such compounds involves the inhibition of key cellular signaling pathways, specifically the AKT and ERK cascades, which are crucial for cell survival and proliferation . Concurrently, benzothiazole derivatives have been shown to reduce the secretion of pivotal inflammatory cytokines such as IL-6 and TNF-α in cellular models, underscoring their value in exploring the nexus between chronic inflammation and cancer progression . Furthermore, the benzothiazole core is known to be a effective mimetic for inhibitors of enzymes like NQO2 (NRH:quinone oxidoreductase 2), a target implicated in oxidative stress and relevant to cancer and neurodegenerative diseases . This product is intended for use in hit-to-lead optimization, mechanistic studies, and structure-activity relationship (SAR) exploration in a laboratory setting. Please note: This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-7-yl)-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S/c1-21-12-6-3-9(7-13(12)22-2)16(20)19-11-5-4-10(17)14-15(11)23-8-18-14/h3-8H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUANYPNFJGEAJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C3C(=C(C=C2)Cl)N=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-1,3-benzothiazol-7-yl)-3,4-dimethoxybenzamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 4-chlorobenzoic acid, under acidic conditions.

    Substitution Reaction: The resulting 4-chlorobenzothiazole is then subjected to a nucleophilic substitution reaction with 3,4-dimethoxybenzoyl chloride in the presence of a base, such as triethylamine, to form the desired benzamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-1,3-benzothiazol-7-yl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction of the benzothiazole ring can lead to the formation of dihydrobenzothiazole derivatives.

    Substitution: The chlorine atom on the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or primary amines in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-chloro-1,3-benzothiazol-7-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Key Structural Analogs

The following table summarizes structurally related compounds and their properties:

Compound Name Core Structure Substituents/Modifications Reported Use/Activity
N-(4-chloro-1,3-benzothiazol-7-yl)-3,4-dimethoxybenzamide Benzothiazole Cl at position 4; 3,4-dimethoxybenzamide at 7 Not explicitly stated (inferred pesticidal/pharmaceutical)
N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide Benzothiazole 3,4-dimethoxybenzamide at position 2 Structural analog (potential bioactive agent)
Propanil (N-(3,4-dichlorophenyl) propanamide) Phenyl ring 3,4-dichloro substitution; propanamide chain Herbicide
Isoxaben (N-(3-(1-ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide) Isoxazole 2,6-dimethoxybenzamide; branched alkyl chain Pre-emergent herbicide

Analysis of Structural Differences and Implications

Benzothiazole vs. Chlorination at position 4 likely increases electron-withdrawing effects, improving stability and interaction with enzymes such as cytochrome P450 or chitin synthases in pests . Propanil’s dichlorophenyl group is associated with inhibition of photosynthesis in weeds, while isoxaben’s isoxazole core targets cellulose biosynthesis. The benzothiazole scaffold may act on distinct pathways, such as fungal membrane disruption or protease inhibition .

Substituent Positioning: The 3,4-dimethoxybenzamide group in the target compound differs from isoxaben’s 2,6-dimethoxy substitution. The meta/para methoxy orientation may enhance solubility and bioavailability compared to ortho-substituted analogs. The chlorine at position 4 on the benzothiazole ring (vs.

Functional Group Impact: Methoxy groups in benzamide derivatives are known to modulate lipophilicity and metabolic stability. The 3,4-dimethoxy configuration balances hydrophobicity and hydrogen-bonding capacity, favoring membrane penetration in biological systems. Propanil’s simple propanamide chain contrasts with the branched alkyl chain in isoxaben, highlighting how side-chain complexity influences substrate specificity and environmental persistence .

Research Findings and Inferences

While direct experimental data for the target compound are unavailable, inferences can be drawn from analogs:

  • Antifungal Potential: Benzothiazoles with halogen substitutions (e.g., chlorine) exhibit enhanced antifungal activity against Botrytis cinerea and Fusarium spp. compared to non-halogenated variants .
  • Herbicidal Activity : Structural similarity to propanil and isoxaben suggests possible herbicidal applications, though the benzothiazole core may require optimization for field efficacy.
  • Synthetic Accessibility : The compound’s synthesis likely follows routes analogous to other benzothiazole benzamides, involving Ullmann coupling or nucleophilic substitution reactions .

Biological Activity

N-(4-chloro-1,3-benzothiazol-7-yl)-3,4-dimethoxybenzamide is a compound of increasing interest in pharmaceutical research due to its potential biological activities, particularly in oncology and anti-inflammatory applications. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a benzothiazole moiety and a dimethoxybenzamide group. The molecular formula is C13H12ClN2O3SC_{13}H_{12}ClN_2O_3S, with a molecular weight of approximately 303.76 g/mol. The compound’s structural attributes contribute to its biological activity, particularly its interaction with various cellular pathways.

Synthesis of this compound

The synthesis typically involves the reaction of 4-chloro-1,3-benzothiazole with 3,4-dimethoxybenzoic acid or its derivatives under controlled conditions. The synthetic pathway has been optimized to enhance yield and purity, utilizing techniques such as high-performance liquid chromatography (HPLC) for purification.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

  • Cell Proliferation Inhibition : In vitro assays demonstrated that the compound significantly inhibits the proliferation of human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). The inhibition was assessed using the MTT assay, which measures cell viability based on metabolic activity .
  • Apoptosis Induction : Flow cytometry analyses indicated that treatment with this compound leads to increased apoptosis in cancer cells. The compound promotes apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors .
  • Cell Cycle Arrest : Studies have shown that this compound induces cell cycle arrest at the G0/G1 phase, preventing cells from progressing through the cycle and thereby inhibiting tumor growth .

Anti-inflammatory Effects

In addition to its anticancer properties, the compound exhibits anti-inflammatory activity:

  • Cytokine Modulation : The compound has been shown to decrease levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines (RAW264.7) when assessed via enzyme-linked immunosorbent assay (ELISA). This suggests a potential role in managing inflammatory diseases .

Mechanistic Studies

The mechanisms underlying the biological activities of this compound have been elucidated through various biochemical assays:

  • Western Blot Analysis : This technique revealed that the compound inhibits key signaling pathways involved in cancer progression, specifically the AKT and ERK pathways. By interfering with these pathways, the compound effectively reduces cell survival and proliferation .

Case Studies and Research Findings

A significant study involving a series of benzothiazole derivatives included this compound. The findings indicated that this compound not only inhibited cancer cell growth but also demonstrated favorable pharmacokinetic properties predicted by ADMET analysis (Absorption, Distribution, Metabolism, Excretion, and Toxicity) .

Q & A

Q. Q: What are the optimal reaction conditions for synthesizing N-(4-chloro-1,3-benzothiazol-7-yl)-3,4-dimethoxybenzamide?

A: The synthesis typically involves coupling a benzothiazol-7-amine derivative with 3,4-dimethoxybenzoyl chloride. A method analogous to (thiazole amide synthesis) suggests using pyridine as a solvent and base to facilitate the reaction. Refluxing the mixture for 6–8 hours under inert conditions (e.g., nitrogen) yields the product. Post-reaction, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol (as in ) is recommended. Key factors include stoichiometric control of the acyl chloride and amine (1:1 molar ratio) and rigorous exclusion of moisture to prevent hydrolysis .

Structural Characterization

Q. Q: What analytical techniques are critical for confirming the structure of this compound?

A:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR (DMSO-d6_6) are essential. For example, the 4-chloro-benzothiazole proton signals appear as doublets at δ 7.6–8.0 ppm, while methoxy groups (3,4-OCH3_3) resonate as singlets at δ 3.8–3.9 ppm. Compare experimental shifts with computational predictions (DFT) for validation .
  • X-ray Crystallography : Use SHELXL () for refinement. Intermolecular hydrogen bonds (e.g., N–H···N or C–H···O) stabilize crystal packing, as seen in similar thiazole derivatives .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]+^+) at m/z 363.06 (calculated: 363.06).

Biological Activity Screening

Q. Q: How can researchers design in vitro assays to evaluate this compound’s bioactivity?

A:

  • Antiproliferative Assays : Use MTT or SRB assays against cancer cell lines (e.g., MCF-7, HeLa) at concentrations 1–100 µM. reports IC50_{50} values for structurally related compounds, providing a benchmark.
  • Enzyme Inhibition : Test acetylcholinesterase (AChE) inhibition via Ellman’s method (). Pre-incubate the compound (0.1–10 µM) with AChE, then measure thiocholine production at 412 nm.
  • Data Interpretation : Compare dose-response curves with positive controls (e.g., donepezil for AChE) and analyze IC50_{50} using GraphPad Prism .

Crystallography and Conformational Analysis

Q. Q: How do intermolecular interactions influence the compound’s solid-state conformation?

A: X-ray analysis () reveals that hydrogen bonding (e.g., N–H···N, C–H···O) and π-π stacking between benzothiazole and benzamide moieties dictate crystal packing. Use Mercury software to visualize interactions and quantify bond lengths/angles. For example, the N–H···N bond (2.02 Å) forms centrosymmetric dimers, while C–H···O (2.30 Å) stabilizes layered structures. Conformational flexibility is limited due to steric hindrance from the 4-chloro substituent .

Data Reproducibility Challenges

Q. Q: How can researchers address contradictions in reported synthesis yields or spectral data?

A:

  • Yield Optimization : If yields vary (e.g., 60–80%), test alternative solvents (DMF for solubility vs. ethanol for purity) or catalysts (DMAP for acylation).
  • Spectral Discrepancies : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC). For example, a reported 1H^1H-NMR singlet at δ 7.08 ppm () may correspond to the benzamide proton, but HMBC can confirm coupling to carbonyl carbons.
  • Purity Checks : Use HPLC (C18 column, acetonitrile/water) to detect impurities >0.1% (). Retention time comparisons with standards resolve ambiguities .

Pharmacological Mechanism Exploration

Q. Q: What molecular targets should be prioritized for mechanistic studies?

A:

  • Enzyme Targets : Prioritize kinases (e.g., EGFR, VEGFR) due to the benzothiazole scaffold’s affinity for ATP-binding pockets. Use molecular docking (AutoDock Vina) to predict binding modes.
  • Receptor Profiling : Screen against GPCRs (e.g., serotonin receptors) via radioligand displacement assays.
  • Pathway Analysis : RNA-seq or phosphoproteomics can identify downstream effects in treated cells. For example, notes that 3,4-dimethoxybenzamide derivatives modulate acetylcholine pathways, suggesting neuroactivity .

Stability and Storage Recommendations

Q. Q: What protocols ensure compound stability during long-term storage?

A:

  • Storage Conditions : Store at –20°C in airtight, light-resistant containers under nitrogen ().
  • Solubility : Prepare stock solutions in DMSO (10 mM) and aliquot to avoid freeze-thaw cycles.
  • Degradation Monitoring : Use TLC (silica, chloroform:methanol 9:1) monthly. Spots with Rf_f <0.3 indicate hydrolysis products.

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